molecular formula C12H4Br6 B3031001 2,3,3',4,5,5'-Hexabromobiphenyl CAS No. 120991-48-2

2,3,3',4,5,5'-Hexabromobiphenyl

Cat. No.: B3031001
CAS No.: 120991-48-2
M. Wt: 627.6 g/mol
InChI Key: SBPKBQJLKKDLLR-UHFFFAOYSA-N
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Description

2,3,3’,4,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound, characterized by the presence of six bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been primarily used as a flame retardant in various industrial applications .

Biochemical Analysis

Biochemical Properties

2,3,3’,4,5,5’-Hexabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in xenobiotic metabolism. This compound can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 . The binding of 2,3,3’,4,5,5’-Hexabromobiphenyl to the aryl hydrocarbon receptor leads to the activation of these enzymes, which are responsible for the detoxification and elimination of various xenobiotics from the body .

Cellular Effects

The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl on cellular processes are profound. This compound can induce oxidative stress, disrupt cell signaling pathways, and alter gene expression. For instance, exposure to 2,3,3’,4,5,5’-Hexabromobiphenyl has been shown to affect the expression of genes involved in the circadian clock, cell cycle regulation, and immune response . Additionally, this compound can interfere with cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, 2,3,3’,4,5,5’-Hexabromobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the aryl hydrocarbon receptor, which subsequently activates the transcription of genes encoding xenobiotic metabolizing enzymes . This activation leads to the increased production of enzymes such as cytochrome P450 1A1, which play a crucial role in the metabolism and detoxification of xenobiotics . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,5,5’-Hexabromobiphenyl can change over time. This compound is known for its stability and persistence, which means it can remain in the environment and biological systems for extended periods . Over time, the accumulation of 2,3,3’,4,5,5’-Hexabromobiphenyl can lead to chronic toxicity, affecting cellular functions and overall health . Long-term exposure to this compound has been associated with various adverse effects, including immune system abnormalities, endocrine disruption, and carcinogenicity .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl in animal models vary with different dosages. At low doses, this compound can induce subtle changes in gene expression and cellular metabolism without causing overt toxicity . At higher doses, 2,3,3’,4,5,5’-Hexabromobiphenyl can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . The threshold for these adverse effects depends on the species, age, and overall health of the animal models used in the studies .

Metabolic Pathways

2,3,3’,4,5,5’-Hexabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450 1A1, which catalyze its oxidation and subsequent conjugation with other molecules to facilitate its excretion . The metabolism of 2,3,3’,4,5,5’-Hexabromobiphenyl can also affect the levels of other metabolites and influence metabolic flux, leading to changes in overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,3,3’,4,5,5’-Hexabromobiphenyl is transported and distributed through various mechanisms. This compound can bind to transport proteins and lipoproteins, which facilitate its movement across cell membranes and its distribution to different tissues . The lipophilic nature of 2,3,3’,4,5,5’-Hexabromobiphenyl allows it to accumulate in fatty tissues, where it can persist for long periods . This accumulation can lead to localized toxicity and affect the function of adipose tissue and other lipid-rich organs .

Subcellular Localization

The subcellular localization of 2,3,3’,4,5,5’-Hexabromobiphenyl is influenced by its chemical properties and interactions with cellular components. This compound can localize to cell membranes, where it can interact with membrane proteins and lipids . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can be found in the endoplasmic reticulum, where it can affect the synthesis and processing of proteins . The presence of 2,3,3’,4,5,5’-Hexabromobiphenyl in specific subcellular compartments can influence its activity and the overall cellular response to this compound .

Preparation Methods

The synthesis of 2,3,3’,4,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process generally includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. After the reaction is complete, the product is purified and crystallized to obtain pure 2,3,3’,4,5,5’-Hexabromobiphenyl .

Chemical Reactions Analysis

2,3,3’,4,5,5’-Hexabromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

2,3,3’,4,5,5’-Hexabromobiphenyl has been studied extensively for its applications in various fields:

Comparison with Similar Compounds

2,3,3’,4,5,5’-Hexabromobiphenyl is part of the polybrominated biphenyl family, which includes other compounds such as:

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(3,5-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPKBQJLKKDLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153093
Record name 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120991-48-2
Record name 2,3,3',4,5,5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL81WQN9EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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